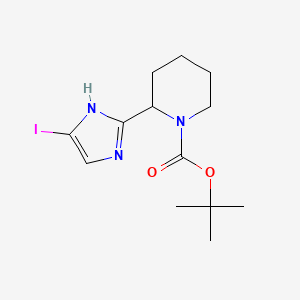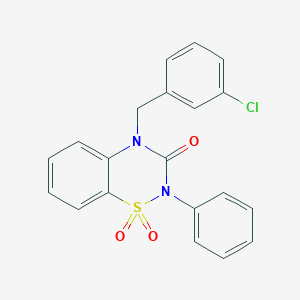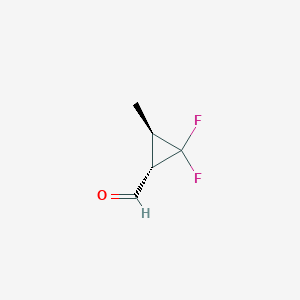
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide, also known as QNZ, is a small molecule inhibitor of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cancer. QNZ has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
作用机制
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide binds to the cysteine residue of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription. By inhibiting NF-κB, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide induces cell cycle arrest, apoptosis, and autophagy, and inhibits angiogenesis and metastasis. In immune cells, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide suppresses the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells. In viral infections, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide inhibits the replication of viruses by targeting host factors involved in viral entry, replication, and assembly.
实验室实验的优点和局限性
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its pharmacokinetic and pharmacodynamic properties. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide also has some limitations. It is a non-specific inhibitor that can affect other signaling pathways besides NF-κB. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can also induce cytotoxicity and apoptosis in non-cancer cells at high concentrations.
未来方向
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has several potential future directions in research and development. One direction is the optimization of 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide analogs with improved potency, selectivity, and pharmacokinetic properties. Another direction is the combination of 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide with other drugs or therapies to enhance its therapeutic efficacy and reduce its toxicity. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can also be used as a tool to investigate the role of NF-κB in various diseases and to identify new targets for drug development. Finally, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can be used as a lead compound for the development of new drugs that target NF-κB and other transcription factors involved in disease pathogenesis.
合成方法
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can be synthesized through a multi-step process starting from 2-aminobenzamide. The first step involves the reaction of 2-aminobenzamide with thiosemicarbazide to form 2-(2-amino-phenyl)-1,3-thiazolidin-4-one. This intermediate is then reacted with 2-chloro-4,5-dicyanoimidazole to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-amino-phenyl)acetamide. Finally, the amino group of the quinazoline ring is protected with 3-phenylpropylamine to yield 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide.
科学研究应用
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to suppress the production of pro-inflammatory cytokines and alleviate the symptoms of rheumatoid arthritis and multiple sclerosis. In viral infections, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to inhibit the replication of HIV, hepatitis B and C viruses, and influenza A virus.
属性
CAS 编号 |
2309625-44-1 |
|---|---|
产品名称 |
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide |
分子式 |
C19H19N3O2S |
分子量 |
353.44 |
IUPAC 名称 |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C19H19N3O2S/c23-17(20-12-6-9-14-7-2-1-3-8-14)13-22-18(24)15-10-4-5-11-16(15)21-19(22)25/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,21,25) |
InChI 键 |
LQJJHKWGVKFFOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)


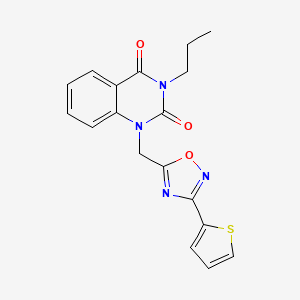
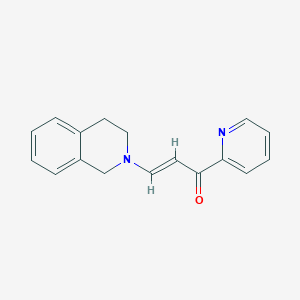
![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)
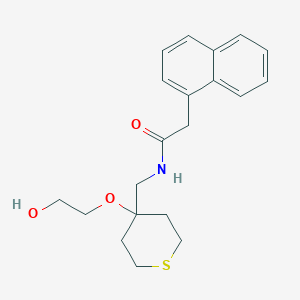
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)
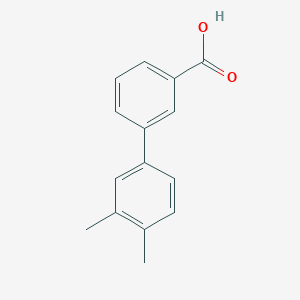
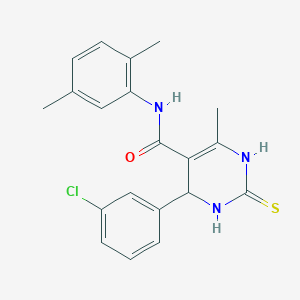
![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)
